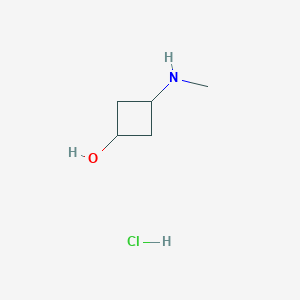

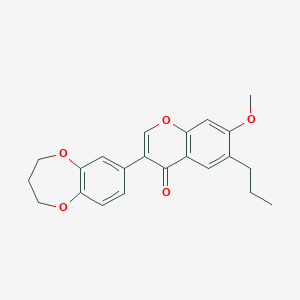

![molecular formula C19H18N6O B2796771 2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034393-29-6](/img/structure/B2796771.png)

2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole and pyrazole-based compounds are known for their diverse pharmacological effects . They are part of many heterocyclic compounds that are in clinical use to treat various diseases . Pyrazole-bearing compounds, for instance, are known for their potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as melting point determination, 1H NMR, 13C NMR, and HRMS .科学的研究の応用

Synthesis of Heterocyclic Compounds

The research conducted by Yıldırım et al. (2005) demonstrates the functionalization reactions involving pyrazole carboxylic acid derivatives, resulting in the synthesis of carboxamide and imidazo[4,5-b]pyridine derivatives. This study showcases the versatility of pyrazole derivatives in organic synthesis, providing a pathway to novel heterocyclic compounds with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial Activity

Rathod and Solanki (2018) have synthesized pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, demonstrating the antimicrobial potential of these compounds. The synthesis involves a one-pot approach based on the Biginelli reaction, highlighting the medicinal chemistry applications of pyrazole and pyrimidine-based heterocycles (Rathod & Solanki, 2018).

Novel Synthetic Routes

Abe et al. (2010) have explored new approaches to imidazo[1,2-a]pyridine derivatives, leading to the development of 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives. This work not only adds to the synthetic toolbox for creating imidazo[1,2-a]pyridine frameworks but also opens avenues for further functionalization and application of these heterocycles (Abe, Okumura, Suga, & Kakehi, 2010).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) describe the identification of a glycine transporter 1 (GlyT1) inhibitor, showcasing the application of imidazo[1,2-a]pyridine derivatives in neuroscience research. The development of such inhibitors can contribute to understanding and potentially treating neurological disorders by modulating glycine levels in the central nervous system (Yamamoto et al., 2016).

Antiprotozoal Activity

Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines with potent antiprotozoal activity, demonstrating the therapeutic potential of these compounds against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Such studies highlight the importance of heterocyclic chemistry in the discovery and development of new antiprotozoal agents, contributing to the fight against infectious diseases (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

作用機序

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives have been reported to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is a highly soluble compound in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.

特性

IUPAC Name |

2-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O/c1-13-18(25-10-4-3-5-17(25)23-13)19(26)21-12-14-6-7-15(20-11-14)16-8-9-22-24(16)2/h3-11H,12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJHIRJUOMKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)

![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

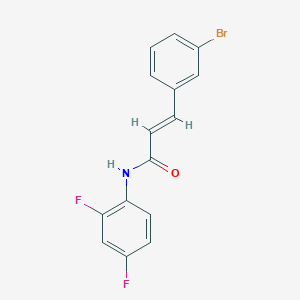

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)

![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)

![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)

![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)

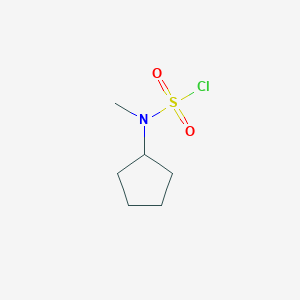

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)